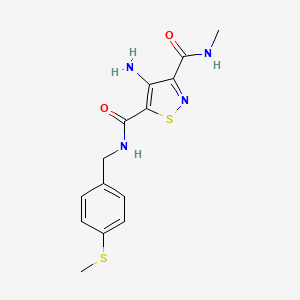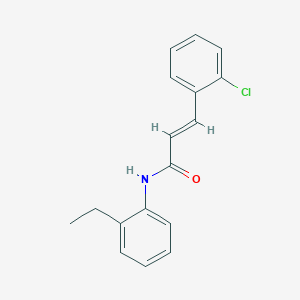![molecular formula C13H14ClNO3 B2485366 [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone CAS No. 2411295-80-0](/img/structure/B2485366.png)
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone, also known as CPMM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMM is a synthetic compound that can be used to study the mechanism of action of various biological processes.
Mécanisme D'action
The mechanism of action of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is not fully understood. However, it is believed that [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone binds to the active site of the enzyme and inhibits its activity. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also interact with other proteins or molecules in the cell to produce its effects.
Biochemical and Physiological Effects:
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to have several biochemical and physiological effects. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a synthetic compound that can be easily produced in large quantities. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is also stable and can be stored for long periods of time. However, [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has some limitations for lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a relatively new compound, and its effects on biological systems are not fully understood. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also have off-target effects that could complicate experimental results.
Orientations Futures
For research on [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone include studying its effects on different biological systems and pathways, developing more potent and selective inhibitors, and exploring its potential applications in drug development.
Méthodes De Synthèse
The synthesis of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone involves the reaction between 2-(3-chlorophenyl)morpholine and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide intermediate and yields [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone as the final product. The purity of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been used in several scientific research studies due to its potential to inhibit certain biological processes. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
[2-(3-chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-3-1-2-9(6-10)11-7-15(4-5-17-11)13(16)12-8-18-12/h1-3,6,11-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLABCYQXBXKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)


![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

